3-Ethoxyspiro[3.5]nonan-1-one belongs to the class of spirocyclic compounds, which are known for their complex molecular architectures that often confer unique biological activities. This compound is also classified as a ketone due to the presence of a carbonyl group in its structure.
The synthesis of 3-Ethoxyspiro[3.5]nonan-1-one typically involves a multi-step process starting from readily available materials such as cyclohexanone and ethyl bromoacetate. The process can be summarized as follows:
The reaction conditions must be carefully controlled to optimize yield and purity. For instance, temperature, reaction time, and solvent choice can significantly influence the outcome of the cyclization step.
The molecular structure of 3-Ethoxyspiro[3.5]nonan-1-one consists of a spirocyclic framework with an ethoxy group attached to one of the rings. The InChI for this compound is InChI=1S/C11H18O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h10H,2-8H2,1H3
, and its InChI Key is PZBLIJIHGZFOLT-UHFFFAOYSA-N
.
The compound has notable physical properties that can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
3-Ethoxyspiro[3.5]nonan-1-one is capable of undergoing several types of chemical reactions:
Understanding these reactions allows chemists to manipulate the compound for desired transformations, making it versatile in synthetic applications.
The mechanism of action for 3-Ethoxyspiro[3.5]nonan-1-one involves its interaction with specific biological targets. It may function as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The rigid spirocyclic structure enhances binding affinity and specificity, which could be beneficial in drug design.
Some relevant physical properties include:
The chemical properties include:
Analytical techniques such as NMR and IR provide insights into these properties, allowing for better characterization of the compound.
3-Ethoxyspiro[3.5]nonan-1-one has potential applications in various scientific fields:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5